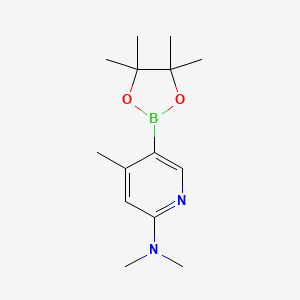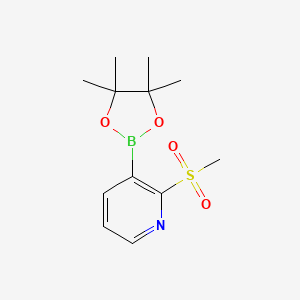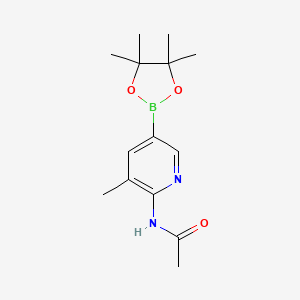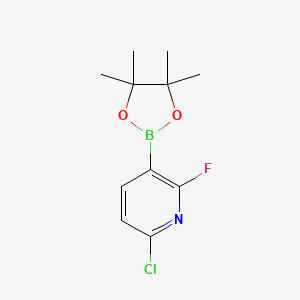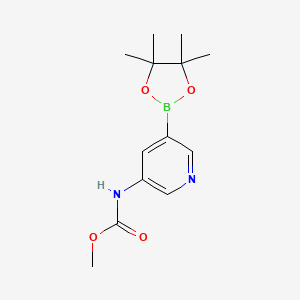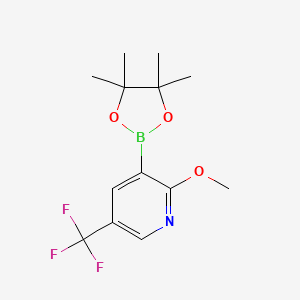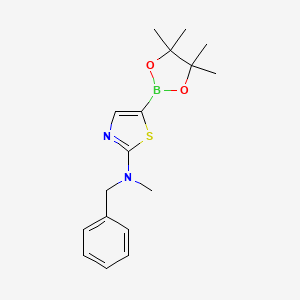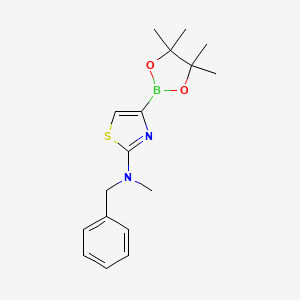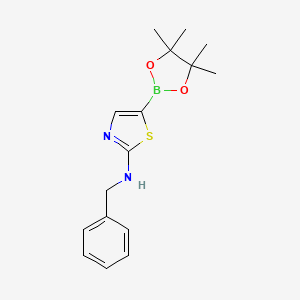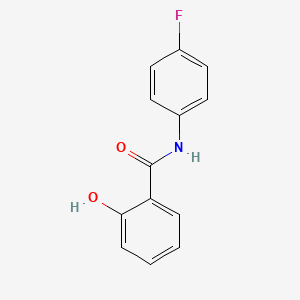
5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95%
Übersicht
Beschreibung
5-Cyclopropoxypyridine-3-boronic acid pinacol ester (5CPP-3-BAPE) is a versatile synthetic reagent used in a variety of laboratory applications, including peptide and small molecule synthesis, drug discovery, and bioconjugation. 5CPP-3-BAPE is a boronic acid ester derivative of 5-cyclopropoxypyridine-3-carboxylic acid (5CPP-3-COOH), which is an aromatic carboxylic acid derived from pyridine. 5CPP-3-BAPE is a colorless, crystalline solid with a melting point of 74-78°C and a purity of 95%.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is based on the ability of boronic acids to form stable covalent bonds with certain molecules. In peptide synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms a covalent bond between the carboxyl group of an amino acid and the boronic acid of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95%. In small molecule synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms covalent bonds between the boronic acid and the functional groups of the target molecule. In bioconjugation, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms covalent bonds between the boronic acid and the functional groups of the target molecule.
Biochemical and Physiological Effects
5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is not known to have any direct biochemical or physiological effects. However, it is important to note that the compounds synthesized using 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is its versatility and ability to form stable covalent bonds with a variety of molecules. 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is also easy to use and has a high purity of 95%. The main limitation of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is its sensitivity to moisture, which can cause it to degrade.
Zukünftige Richtungen
The use of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% can be expanded in a number of ways. For example, it could be used to synthesize a wider range of compounds for drug discovery, such as peptides, carbohydrates, and nucleotides. It could also be used in bioconjugation to attach larger molecules, such as enzymes and antibodies, to proteins and other biological molecules. Additionally, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% could be used to synthesize compounds for the study of enzyme-substrate interactions. Finally, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% could be used to synthesize compounds for the study of protein-protein interactions.
Synthesemethoden
5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is synthesized through a two-step process. First, 5CPP-3-COOH is reacted with boron tribromide (BBr3) in dichloromethane (CH2Cl2) at room temperature, forming an intermediate boronic acid ester. This intermediate is then reacted with pinacol (1,2-dihydroxyethane) in the presence of a base, such as potassium carbonate (K2CO3), to yield 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% as the final product.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is widely used in scientific research as a reagent for peptide and small molecule synthesis, drug discovery, and bioconjugation. It is used in peptide synthesis as a coupling reagent for the formation of amide bonds between amino acids. In small molecule synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to synthesize a variety of compounds, such as pyridines, amines, and alcohols. In drug discovery, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to synthesize compounds for the study of drug-receptor interactions. In bioconjugation, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to attach small molecules to proteins, peptides, and other biological molecules.
Eigenschaften
IUPAC Name |
3-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIULQJKDIPYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139845 | |
| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
2096341-47-6 | |
| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




